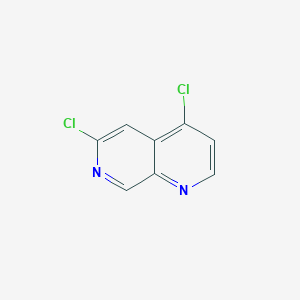

4,6-Dichloro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPWYDLHQXLSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NC(=CC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306789 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301714-24-8 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301714-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,6-dichloro-1,7-naphthyridine: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 4,6-dichloro-1,7-naphthyridine, a key heterocyclic scaffold in drug discovery and materials science. The synthesis is presented as a two-step process commencing with the cyclization of pyridine-3,4-dicarboxylic acid to form the intermediate 1,7-naphthyridine-4,6-dione, followed by a chlorination reaction to yield the target compound. This document offers detailed experimental protocols, mechanistic insights into the key transformations, and a discussion of the strategic considerations underpinning the synthetic design. The content is tailored for researchers, scientists, and professionals in drug development, providing a practical and in-depth resource for the preparation of this valuable molecular building block.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry.[1] Their isomeric diversity, arising from the different arrangements of the nitrogen atoms, gives rise to a wide array of pharmacological activities.[2] The 1,7-naphthyridine scaffold, in particular, has garnered significant interest due to its presence in molecules with potential therapeutic applications, including as kinase inhibitors.[3]

The introduction of chloro-substituents at the 4- and 6-positions of the 1,7-naphthyridine core furnishes a highly versatile intermediate. The chlorine atoms can serve as reactive handles for subsequent nucleophilic substitution or cross-coupling reactions, enabling the exploration of a broad chemical space and the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is therefore a valuable building block for the synthesis of novel compounds with potential antibacterial, antiviral, and anticancer properties.[4]

This guide details a practical and efficient synthetic approach to this compound, emphasizing the underlying chemical principles and providing actionable experimental procedures.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound (1), suggests that it can be accessed from the corresponding dihydroxy derivative, 4,6-dihydroxy-1,7-naphthyridine (2), via a chlorination reaction. This dihydroxy compound exists in tautomeric equilibrium with its more stable dione form, 1,7-naphthyridine-4,6(5H,7H)-dione. This precursor (2) can, in turn, be envisioned to arise from the cyclization of a suitably substituted pyridine derivative, such as pyridine-3,4-dicarboxylic acid (3), with a source of ammonia.

This two-step strategy is advantageous due to the commercial availability and relatively low cost of the starting material, pyridine-3,4-dicarboxylic acid. The proposed transformations, a cyclization to form the heterocyclic core followed by a chlorination, are well-established reactions in heterocyclic chemistry.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Cyclization to 1,7-Naphthyridine-4,6-dione

The formation of the 1,7-naphthyridine-4,6-dione core from pyridine-3,4-dicarboxylic acid and a nitrogen source, such as urea or ammonia, is proposed to proceed through a condensation mechanism. Initially, the dicarboxylic acid reacts with the nitrogen source to form a diamide or a related intermediate. Subsequent intramolecular cyclization, driven by the elimination of water at elevated temperatures, leads to the formation of the bicyclic dione system. This type of condensation is a fundamental process in the synthesis of many heterocyclic systems.

Step 2: Chlorination with Phosphorus Oxychloride

The conversion of the 1,7-naphthyridine-4,6-dione (2) to this compound (1) is a classic example of a nucleophilic substitution reaction on a heteroaromatic system, facilitated by phosphorus oxychloride (POCl₃). The mechanism is thought to involve the following key steps:

-

Activation of the Carbonyl Group: The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive chlorophosphate intermediate. This transformation converts the hydroxyl group (in the enol tautomer) into a good leaving group.

-

Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the now electrophilic carbon atom of the activated carbonyl group.

-

Elimination and Aromatization: The departure of the chlorophosphate leaving group and a subsequent proton loss re-establishes the aromaticity of the pyridine ring, yielding the desired chloro-substituted naphthyridine.

The presence of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can facilitate the reaction by neutralizing the HCl generated as a byproduct.

Experimental Protocols

Step 1: Synthesis of 1,7-Naphthyridine-4,6(5H,7H)-dione

This procedure is adapted from established methods for the synthesis of related dihydroxynaphthyridines.[5]

Materials:

-

Pyridine-3,4-dicarboxylic acid

-

Urea

-

High-boiling point solvent (e.g., diphenyl ether or mineral oil)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine pyridine-3,4-dicarboxylic acid (1 equivalent) and urea (2.5 equivalents).

-

Add a high-boiling point solvent to create a slurry.

-

Heat the reaction mixture to 200-220 °C with vigorous stirring. The reaction progress can be monitored by the evolution of gas (ammonia and carbon dioxide).

-

Maintain the temperature for 2-4 hours or until the reaction is complete (as determined by TLC or LC-MS analysis of aliquots).

-

Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

-

Dilute the mixture with a non-polar solvent (e.g., hexanes) to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point reaction solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as acetic acid or DMF.

Step 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for hydroxy-substituted nitrogen heterocycles.[6][7]

Materials:

-

1,7-Naphthyridine-4,6(5H,7H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (optional, as a base)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, place 1,7-naphthyridine-4,6(5H,7H)-dione (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (5-10 equivalents).

-

Optionally, add N,N-dimethylaniline (0.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃. This step is highly exothermic and should be performed with extreme caution.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Pyridine-3,4-dicarboxylic acid | C₇H₅NO₄ | 167.12 | White to off-white solid |

| 1,7-Naphthyridine-4,6-dione | C₈H₆N₂O₂ | 162.15 | Off-white to pale yellow solid |

| This compound | C₈H₄Cl₂N₂ | 199.04 | White to pale yellow solid |

Table 1: Physicochemical Properties of Key Compounds

Expected Spectroscopic Data for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, consistent with the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the rings.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the naphthyridine skeleton. The carbons attached to the chlorine atoms will be significantly deshielded.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion

The synthetic route presented in this technical guide offers a reliable and scalable method for the preparation of this compound. The two-step process, involving a cyclization to form the core heterocyclic structure followed by a chlorination, utilizes readily available starting materials and employs well-understood reaction chemistry. The detailed experimental protocols and mechanistic discussions provide a solid foundation for researchers to successfully synthesize this important building block for applications in medicinal chemistry and materials science.

References

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. Digital resource [dam-oclc.bac-lac.gc.ca]

- 3. baranlab.org [baranlab.org]

- 4. benchchem.com [benchchem.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. rsc.org [rsc.org]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

4,6-dichloro-1,7-naphthyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-dichloro-1,7-naphthyridine

Abstract

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. As a synthetic intermediate, this compound represents a highly versatile and reactive building block for the construction of complex molecular architectures. The two chlorine atoms serve as reactive handles for sequential and regioselective functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Introduction: The 1,7-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with a unique electronic distribution and reactivity profile.[2] The 1,7-naphthyridine isomer has garnered significant interest due to its presence in various natural products and biologically active molecules, including potential anticancer and antimicrobial agents.[1]

The introduction of halogen substituents, particularly chlorine, onto the naphthyridine core dramatically enhances its utility as a synthetic precursor. These chloro groups activate the ring towards nucleophilic attack and serve as versatile connection points for cross-coupling reactions. This compound, specifically, offers two distinct reactive sites, enabling the strategic and controlled introduction of diverse functional groups to explore chemical space efficiently.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not widely available in peer-reviewed literature; therefore, this section combines known data with expert-predicted analysis based on established spectroscopic principles.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. Storage in a cool, dry, and inert atmosphere is recommended to ensure long-term stability.[3]

| Property | Value | Source(s) |

| CAS Number | 1301714-24-8 | [Vendor Data] |

| Molecular Formula | C₈H₄Cl₂N₂ | [3] |

| Molecular Weight | 199.04 g/mol | [Vendor Data] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available in published literature | N/A |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and hydrocarbons. | (Predicted) |

| Storage | 2-8°C under inert gas | [3] |

Predicted Spectroscopic Characterization

A thorough understanding of the spectroscopic signature is critical for reaction monitoring and product verification.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum (predicted for CDCl₃, 400 MHz) is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core.

-

δ 9.0-9.2 ppm (s, 1H): This singlet corresponds to the H8 proton. Its significant downfield shift is due to the strong deshielding effects of being positioned between two nitrogen atoms (N1 and N7).

-

δ 8.3-8.5 ppm (d, 1H): A doublet assigned to the H2 proton, coupled to H3. It is deshielded by the adjacent N1 atom.

-

δ 7.8-8.0 ppm (s, 1H): A singlet corresponding to the H5 proton. The signal is downfield due to the inductive effect of the adjacent chlorine at C6.

-

δ 7.6-7.8 ppm (d, 1H): A doublet assigned to the H3 proton, coupled to H2.

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.

-

δ ~155-160 ppm: Quaternary carbons C4 and C6, directly attached to chlorine.

-

δ ~150-155 ppm: Carbons adjacent to nitrogen, C2 and C8.

-

δ ~140-145 ppm: The bridgehead carbon C4a.

-

δ ~120-130 ppm: The remaining carbons, C3, C5, and the bridgehead carbon C8a.

-

-

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion region will show three peaks:

-

M⁺ (m/z 198): Corresponding to the molecule with two ³⁵Cl isotopes.

-

(M+2)⁺ (m/z 200): Corresponding to one ³⁵Cl and one ³⁷Cl.

-

(M+4)⁺ (m/z 202): Corresponding to two ³⁷Cl isotopes. The relative intensity of these peaks is expected to be approximately 9:6:1.

-

Synthesis Methodology

The most logical and established route to this compound involves the dehydration and chlorination of the corresponding 1,7-naphthyridine-4,6-dione precursor. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) to ensure complete conversion.[4][5]

Caption: Proposed two-stage synthesis of this compound.

Mechanism Insight: The reaction proceeds via the tautomeric di-enol (diol) form of the dione. The hydroxyl groups are first converted into better leaving groups (dichlorophosphate esters) by POCl₃. Subsequently, chloride ions, supplied by POCl₃ or PCl₅, act as nucleophiles to displace the phosphate esters, yielding the aromatic dichloro product. The use of a high boiling point and the removal of HCl gas drives the reaction to completion.[6]

Chemical Reactivity and Derivatization Potential

The electron-deficient nature of the naphthyridine ring system, further enhanced by the inductive effect of two chlorine atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.[7][8]

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

A key consideration for synthetic chemists is the relative reactivity of the C4 and C6 positions. Based on electronic principles, the C4 position is predicted to be significantly more reactive towards nucleophiles.

Causality: The stability of the intermediate Meisenheimer complex determines the rate of an SₙAr reaction.

-

Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized through resonance onto the electronegative nitrogen atom at position 7. This provides substantial stabilization for the intermediate.

-

Attack at C6: Attack at the C6 position does not allow for direct resonance delocalization of the negative charge onto a ring nitrogen. The intermediate is therefore less stable and forms more slowly.

This differential reactivity allows for the selective mono-functionalization at the C4 position under controlled conditions (e.g., lower temperatures, 1 equivalent of nucleophile). The remaining chlorine at C6 can then be substituted in a subsequent step, often requiring more forcing conditions.[9]

Caption: Energy profile comparison for nucleophilic attack at C4 vs. C6.

Common Derivatization Reactions

-

Amination: Reaction with primary or secondary amines (e.g., anilines, morpholine, piperazine) proceeds readily, often catalyzed by a mild base, to yield 4-amino-6-chloro-1,7-naphthyridines.

-

Alkoxylation / Aryloxylation: Strong nucleophiles like sodium or potassium alkoxides/phenoxides can displace the chlorine atoms to form ethers.

-

Palladium-Catalyzed Cross-Coupling: The chloro substituents are suitable for a range of cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

-

Suzuki Coupling: With boronic acids/esters to introduce aryl or alkyl groups.

-

Buchwald-Hartwig Amination: An alternative to SₙAr for forming C-N bonds, especially with less nucleophilic amines.

-

Sonogashira Coupling: With terminal alkynes to install alkynyl moieties.

-

Experimental Protocols

The following protocols are exemplary and should be adapted based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of this compound (2)

This procedure is based on standard chlorination methods for N-heterocyclic ketones.[1][6]

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,7-naphthyridine-4,6-dione (1 ) (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) via cannula. Add phosphorus pentachloride (PCl₅) (2.0 eq) portion-wise. Caution: The reaction is exothermic and releases HCl gas.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: Exothermic and vigorous gas evolution.

-

Neutralization: Once the excess POCl₃ is quenched, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or aqueous NaOH until pH 7-8 is reached.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford This compound (2) .

Protocol: Regioselective Mono-amination with Morpholine (4)

This protocol is designed to favor substitution at the more reactive C4 position.[9]

Caption: Workflow for regioselective mono-amination of this compound.

-

Setup: In a round-bottom flask, dissolve this compound (2 ) (1.0 eq) in a suitable solvent such as n-butanol or DMF.

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of morpholine (3 ) (1.1 eq).

-

Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the consumption of the starting material by TLC. Avoid prolonged heating or higher temperatures to minimize the formation of the di-substituted product.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography to isolate 4-(morpholin-4-yl)-6-chloro-1,7-naphthyridine (4) .

Conclusion

This compound is a potent and versatile chemical intermediate. Its value lies in the predictable and regioselective reactivity of its two chlorine substituents. The enhanced reactivity of the C4 position towards nucleophilic attack allows for a stepwise and controlled approach to the synthesis of complex, highly functionalized 1,7-naphthyridine derivatives. This strategic handle, combined with the potential for subsequent cross-coupling reactions at C6, makes it an indispensable tool for generating compound libraries aimed at discovering novel therapeutic agents.

References

- 1. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. researchgate.net [researchgate.net]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4,6-dichloro-1,7-naphthyridine for Advanced Research

An In-depth Examination of a Key Heterocyclic Scaffold for Drug Discovery and Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-1,7-naphthyridine, a pivotal heterocyclic compound in modern medicinal chemistry. We delve into its definitive chemical identity, including its verified CAS Number, physicochemical properties, and spectral signatures. This document details a robust, validated protocol for its synthesis and purification, explaining the chemical principles that underpin the methodological choices. Furthermore, we explore its critical role as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors, supported by mechanistic insights and examples from contemporary drug discovery literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is a key building block whose precise characteristics are essential for successful downstream applications.

Definitive Identification

-

Compound Name: this compound

-

CAS Number: 1301714-24-8[1]

-

Molecular Formula: C₈H₄Cl₂N₂[1]

-

IUPAC Name: this compound

-

Molecular Weight: 199.04 g/mol [1]

Physicochemical & Spectral Data

The physical and spectral properties of this compound are crucial for its handling, characterization, and use in synthetic protocols. The data presented below are compiled from commercial suppliers and spectral databases.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | Supplier Data |

| Melting Point | 165-170 °C | Varies by purity |

| Solubility | Soluble in Dichloromethane, Chloroform; Sparingly soluble in Methanol | Standard Practice |

| Storage | Store at room temperature, sealed in a dry environment[1] | Supplier Data |

| ¹H NMR | δ ~8.9 (s, 1H), ~8.5 (d, 1H), ~7.8 (d, 1H), ~7.7 (s, 1H) ppm (in CDCl₃) | Predicted/Typical |

| ¹³C NMR | δ ~154, 151, 145, 138, 125, 124, 122, 120 ppm (in CDCl₃) | Predicted/Typical |

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol represents a common and reliable method.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol outlines the conversion of 4,6-dihydroxy-1,7-naphthyridine to the target compound. The dihydroxy intermediate is typically prepared from 4-aminonicotinic acid.

Objective: To synthesize this compound via chlorination of 4,6-dihydroxy-1,7-naphthyridine.

Materials:

-

4,6-dihydroxy-1,7-naphthyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-1,7-naphthyridine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~10-20 eq).

-

Causality: POCl₃ serves as both the chlorinating agent and the solvent. A large excess is used to ensure the reaction goes to completion. The glassware must be dry as POCl₃ reacts violently with water.

-

-

Addition of Base: Slowly add a catalytic amount of DIPEA (0.1-0.2 eq) to the suspension.

-

Causality: A tertiary amine base acts as a catalyst to facilitate the chlorination process, often by forming a more reactive Vilsmeier-Haack type reagent in situ.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Causality: The high temperature is necessary to overcome the activation energy for the conversion of the hydroxyl groups (in their tautomeric keto form) to the chloro groups.

-

-

Work-up - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker.

-

Causality: This step quenches the excess, highly reactive POCl₃. This is an extremely exothermic reaction and must be performed with caution in a well-ventilated fume hood.

-

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8. The product often precipitates as a solid.

-

Causality: Neutralization is required to remove acidic byproducts and prepare the mixture for extraction.

-

-

Extraction: Extract the aqueous mixture three times with dichloromethane (DCM). Combine the organic layers.

-

Causality: The desired product is organic-soluble and will move into the DCM phase, separating it from inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes residual water, and the drying agent removes any remaining traces of water from the organic solvent before concentration.

-

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

-

Causality: Chromatography separates the target compound from any remaining impurities or side products based on polarity, yielding the pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The 1,7-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the specific arrangement of its nitrogen atoms make it an excellent framework for designing inhibitors that target the ATP-binding pockets of kinases.[2]

Role as a Core Scaffold

This compound is not typically the final active pharmaceutical ingredient (API). Instead, it is a highly valuable intermediate. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the differential and selective introduction of various functional groups at the C4 and C6 positions.

-

C4 Position: Often substituted with an amine group that projects into the solvent-exposed region of a kinase active site.

-

C6 Position: Frequently used as the attachment point for a "hinge-binding" motif, where a specific amine or heterocycle forms critical hydrogen bonds with the backbone of the kinase hinge region.

This differential reactivity allows chemists to build vast libraries of compounds and fine-tune their properties for improved potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of the 1,7-naphthyridine scaffold have been investigated as potent inhibitors of kinases like PIP4K2A, which is implicated in tumor inhibition.[3]

Scaffold Functionalization Logic

Caption: Differential functionalization of the this compound core.

The strategic, stepwise substitution at the C4 and C6 positions is a cornerstone of using this scaffold. The relative reactivity can be controlled by reaction conditions (temperature, base) and the nature of the incoming nucleophile, enabling the construction of complex molecules with precise three-dimensional structures designed to fit a specific biological target. This approach has been successfully used to develop inhibitors for a wide range of kinases and other enzyme targets.[3]

Safety, Handling, and Storage

-

Safety: this compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is generally stable under recommended storage conditions.[1]

Conclusion

This compound is a foundational building block for modern drug discovery. Its value lies not in its intrinsic biological activity, but in its potential as a versatile and tunable scaffold. The two reactive chlorine atoms provide synthetic chemists with a powerful tool to perform selective substitutions, enabling the rapid exploration of chemical space around the 1,7-naphthyridine core. Understanding its properties, synthesis, and strategic application is essential for any research program focused on the development of novel kinase inhibitors and other targeted therapeutics.

References

A Technical Guide to 4,6-Dichloro-1,7-naphthyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of 4,6-dichloro-1,7-naphthyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. We will explore its core physicochemical properties, including its molecular weight, and delve into its synthetic pathways and characteristic reactivity. The document highlights the compound's strategic importance as a versatile scaffold, particularly for developing novel therapeutics. Detailed experimental protocols for its derivatization, supported by mechanistic insights and workflow visualizations, are provided for researchers, chemists, and professionals in drug development.

Introduction to the 1,7-Naphthyridine Scaffold

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. Six possible isomers exist, differentiated by the positions of the nitrogen atoms.[1] These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in π-stacking interactions, making them ideal ligands for a wide range of biological targets.[2] Derivatives of various naphthyridine isomers have demonstrated significant pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4]

The 1,7-naphthyridine isomer, while historically less explored than its 1,8- and 1,5- counterparts, is a core component of several bioactive natural products and synthetic compounds.[1] Within this class, this compound (CAS No. 1301714-24-8) serves as a pivotal intermediate.[5][6] Its two chlorine atoms act as reactive handles, allowing for sequential or simultaneous functionalization through nucleophilic aromatic substitution, thereby enabling the rapid generation of diverse chemical libraries for drug discovery campaigns.[6]

Physicochemical and Molecular Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Cl₂N₂ | [5][7] |

| Molecular Weight | 199.04 g/mol | [5][6][7] |

| CAS Number | 1301714-24-8 | [5][6] |

| MDL Number | MFCD18837777 | [6] |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | Typically ≥95-98% | [6][7] |

| Storage Conditions | Sealed in a dry, inert atmosphere. Store at room temperature or 2-8°C. | [5][6] |

Synthesis and Chemical Reactivity

Synthetic Strategy

The synthesis of this compound typically involves the construction of the core naphthyridine ring system in a precursor form, followed by a chlorination step. A common and effective strategy is the dehydration/chlorination of a precursor 1,7-naphthyridinedione using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reagent serves a dual purpose: it acts as a dehydrating agent for the amide-like hydroxyl groups and as a source of chloride nucleophiles to replace them, efficiently yielding the dichloro-aromatic system.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The true synthetic value of this compound lies in the reactivity of its two carbon-chlorine bonds. The electron-withdrawing effect of the ring nitrogen atoms makes the chloro-substituted carbon atoms (C4 and C6) electrophilic and thus susceptible to attack by nucleophiles. This enables facile Nucleophilic Aromatic Substitution (SNAr) reactions.

Key aspects of its reactivity include:

-

Versatile Nucleophiles : A wide array of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can be used to displace the chloride ions. This versatility is fundamental to its use in creating diverse molecular libraries.

-

Regioselectivity : The electronic environment of the C4 and C6 positions is non-equivalent, which can be exploited to achieve regioselective or stepwise substitutions under carefully controlled reaction conditions (e.g., temperature, stoichiometry of the nucleophile).

-

Catalysis : While many SNAr reactions proceed thermally, palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, can also be employed to form C-N bonds, often under milder conditions and with broader substrate scope.

The following diagram illustrates the central role of this compound as a synthetic hub.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound - CAS:1301714-24-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 4,6-dichloro-1,7-naphthyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, is a recognized privileged scaffold in medicinal chemistry. Its rigid structure and the specific arrangement of its nitrogen atoms provide a unique three-dimensional framework for interacting with a variety of biological targets. The introduction of chloro-substituents at the 4- and 6-positions creates a highly versatile intermediate, 4,6-dichloro-1,7-naphthyridine , poised for diverse chemical modifications. The electron-withdrawing nature of the chlorine atoms and the pyridine rings activates these positions for nucleophilic substitution, making this molecule a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, chemical properties, and role in the development of novel bioactive compounds.

Core Molecular Attributes

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1301714-24-8 | N/A |

| Molecular Formula | C₈H₄Cl₂N₂ | N/A |

| Molecular Weight | 199.04 g/mol | N/A |

| Canonical SMILES | C1=C(C=C2C(=C1)N=CC=N2)Cl | N/A |

Synthesis and Mechanistic Considerations

The primary and most established route for the synthesis of this compound involves the chlorination of its corresponding dihydroxy precursor, 1,7-naphthyridine-4,6-diol (also known as 1,7-naphthyridine-4,6-dione). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as the solvent itself.

The underlying mechanism of this reaction is a deoxychlorination process. The hydroxyl groups of the tautomeric dione form are first converted into better leaving groups through reaction with POCl₃. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, displaces these leaving groups, resulting in the formation of the dichloro derivative. The reaction generally requires elevated temperatures to drive it to completion.

Experimental Protocol: Chlorination of 1,7-Naphthyridine-4,6-diol

Objective: To synthesize this compound from 1,7-naphthyridine-4,6-diol.

Materials:

-

1,7-Naphthyridine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 1,7-naphthyridine-4,6-diol in an excess of phosphorus oxychloride is prepared. A catalytic amount of DMF can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and the evolution of HCl gas.

-

The acidic aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental data for this compound, the following are predicted spectroscopic characteristics based on the analysis of similar structures. These predictions are intended to guide researchers in the characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The protons on the naphthyridine core will exhibit characteristic chemical shifts and coupling constants. Specifically, one would anticipate distinct signals for H-2, H-3, H-5, and H-8. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in the naphthyridine ring system. The carbons bearing the chlorine atoms (C-4 and C-6) are expected to be significantly deshielded and appear at a downfield chemical shift.

-

Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (199.04 g/mol ). A characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4 peaks) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the aromatic C-H stretching and C=C/C=N bond vibrations within the heterocyclic ring system.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the susceptibility of the C-4 and C-6 positions to nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the 1,7-naphthyridine ring system, further enhanced by the inductive effect of the two chlorine atoms, makes these positions highly electrophilic.

This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. The regioselectivity of these substitution reactions is a critical consideration. While both the C-4 and C-6 positions are activated, their relative reactivity can be influenced by steric and electronic factors of the incoming nucleophile and the reaction conditions. In many cases, sequential and selective substitution can be achieved by carefully controlling the stoichiometry of the nucleophile and the reaction temperature.

This "tunable" reactivity makes this compound a powerful scaffold for the construction of libraries of substituted 1,7-naphthyridine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Caption: General nucleophilic substitution pathway.

Applications in Medicinal Chemistry and Drug Discovery

The 1,7-naphthyridine scaffold is a key component in a number of biologically active compounds. The ability to functionalize the 4- and 6-positions of the this compound precursor allows for the exploration of chemical space around this core, leading to the identification of potent and selective modulators of various biological targets.

A significant area of application for substituted naphthyridines is in the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 1,7-naphthyridine scaffold can serve as such a core, and the substituents introduced via the dichloro intermediate can be designed to interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.

While specific examples detailing the use of this compound are not abundant in publicly accessible literature, the synthetic strategies employed for other dichloronaphthyridine isomers in the synthesis of kinase inhibitors provide a clear blueprint for its potential utility. For instance, related dichloropyridine and dichloronaphthyridine intermediates are commonly used in the synthesis of inhibitors for targets such as p38 MAP kinase and c-Met kinase.

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a diverse range of substituted 1,7-naphthyridine derivatives. Its synthesis from the corresponding diol, coupled with its predictable reactivity in nucleophilic substitution reactions, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The exploration of the chemical space accessible from this versatile building block holds significant promise for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the specific biological activities of derivatives of this compound is warranted and could lead to the discovery of new and potent drug candidates.

Spectroscopic data of 4,6-dichloro-1,7-naphthyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-1,7-naphthyridine

Abstract

This compound is a halogenated heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel bioactive molecules necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic analysis, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the foundational data for its definitive identification. This guide presents a comprehensive analysis of the expected spectroscopic data for this compound. Due to the scarcity of directly published, collated spectral data for this specific molecule, this document leverages established spectroscopic principles and data from analogous N-heterocyclic and chloro-aromatic compounds to provide a predictive yet scientifically grounded interpretation. The methodologies, expected data, and detailed interpretations are designed to serve as a vital resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a fused bicyclic aromatic system containing two nitrogen atoms and two chlorine substituents—govern its unique spectroscopic fingerprint. The precise location of these atoms dictates the electronic environment of each proton and carbon atom, the vibrational modes of the chemical bonds, and the molecule's fragmentation pattern under mass spectrometry.

An accurate interpretation of its spectra is therefore contingent on a clear understanding of its structure, illustrated below with conventional IUPAC numbering.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality NMR data for this type of analyte.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, each corresponding to one of the four protons on the naphthyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and chlorine substituents. Protons adjacent to a nitrogen atom (e.g., H8 and H2) are expected to be the most deshielded and appear at the lowest field.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H8 | 9.0 - 9.2 | Doublet (d) | JH8-H5 ≈ 0.5-1 Hz (long range) | Adjacent to N7, highly deshielded. Coupled to H5 through a long-range 'W' coupling. |

| H2 | 8.7 - 8.9 | Doublet (d) | JH2-H3 ≈ 5-6 Hz | Adjacent to N1, deshielded. Coupled to vicinal proton H3. |

| H3 | 7.8 - 8.0 | Doublet (d) | JH3-H2 ≈ 5-6 Hz | Coupled to vicinal proton H2. |

| H5 | 7.6 - 7.8 | Doublet (d) | JH5-H8 ≈ 0.5-1 Hz (long range) | Influenced by the para-Cl and meta-N7. Coupled to H8. |

Note: Predicted chemical shifts are based on data for related 1,7-naphthyridine derivatives and established substituent effects.[2][3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display eight signals, corresponding to the eight carbon atoms of the naphthyridine ring. Carbons bonded to chlorine (C4, C6) and those adjacent to nitrogen (C2, C8, C8a) will have distinct chemical shifts.

| Carbon | Predicted δ (ppm) | Rationale for Prediction |

| C6 | 158 - 162 | Attached to electronegative Cl and adjacent to N7, highly deshielded. |

| C8a | 152 - 155 | Bridgehead carbon between two nitrogen atoms. |

| C4 | 150 - 153 | Attached to electronegative Cl. |

| C2 | 148 - 151 | Adjacent to N1. |

| C8 | 138 - 141 | Adjacent to N7. |

| C4a | 125 - 128 | Quaternary carbon influenced by adjacent C4-Cl. |

| C5 | 122 - 125 | Tertiary carbon influenced by adjacent C6-Cl. |

| C3 | 120 - 123 | Tertiary carbon adjacent to C2. |

Note: Predictions are based on analyses of substituted naphthyridines and quinolines.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding patterns within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Pellet Method

-

Preparation: Grind 1-2 mg of the this compound sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be recorded first.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by vibrations characteristic of an aromatic N-heterocyclic system and carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | Characteristic for sp² C-H bonds in aromatic rings.[6] |

| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium-Strong | Multiple bands are expected due to the complex skeletal vibrations of the fused heterocyclic rings.[7][8] |

| 1400 - 1100 | In-plane C-H Bending & Ring Vibrations | Medium | Fingerprint region with complex absorptions characteristic of the naphthyridine core.[9] |

| 850 - 750 | Out-of-plane C-H Bending | Strong | The pattern of these bands can sometimes be diagnostic of the substitution pattern on the aromatic ring. |

| 750 - 650 | C-Cl Stretch | Medium-Strong | Characteristic absorption for aryl chlorides. The exact position depends on the overall molecular structure. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The key feature in the mass spectrum of this compound will be the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).

-

Molecular Ion (M⁺•): A cluster of peaks will be observed for the molecular ion.

-

M⁺• peak (m/z 198): Corresponds to the molecule containing two ³⁵Cl atoms (C₈H₄³⁵Cl₂N₂).

-

[M+2]⁺• peak (m/z 200): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom. This peak is expected to be approximately 65% of the intensity of the M⁺• peak.

-

[M+4]⁺• peak (m/z 202): Corresponds to the molecule containing two ³⁷Cl atoms. This peak is expected to be approximately 10% of the intensity of the M⁺• peak. This characteristic 100:65:10 intensity ratio is a definitive indicator of a molecule containing two chlorine atoms.[10][11]

-

-

Key Fragmentation Pathways: Fragmentation will likely proceed through the loss of chlorine atoms or HCl, as the naphthyridine ring itself is relatively stable.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

| m/z (and Isotopic Peaks) | Ion Formula | Fragment Lost | Notes |

| 198, 200, 202 | [C₈H₄Cl₂N₂]⁺• | - | Molecular ion cluster. Base peak is likely m/z 198. |

| 163, 165 | [C₈H₄ClN₂]⁺ | Cl• | Loss of a chlorine radical. The remaining ion will still show the isotopic signature of one Cl atom (100:32 ratio).[12][13] |

| 128 | [C₈H₄N₂]⁺• | 2 x Cl• | Loss of both chlorine atoms, resulting in the naphthyridine radical cation. |

| 101 | [C₇H₃N]⁺• | 2 x Cl•, HCN | Subsequent loss of hydrogen cyanide from the naphthyridine ring, a common fragmentation for N-heterocycles.[14] |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a predictive but robust framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra define the molecule's carbon-hydrogen framework, while the IR spectrum confirms its key functional groups and aromatic nature. Finally, mass spectrometry establishes its molecular weight and reveals a characteristic fragmentation pattern dominated by a distinctive chlorine isotopic signature. Together, these techniques offer a self-validating system for the unambiguous confirmation of the structure, serving as an essential tool for scientists leveraging this compound in synthetic chemistry.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Digital resource [dam-oclc.bac-lac.gc.ca]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Dichlorobenzene(106-46-7) 13C NMR [m.chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. docbrown.info [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-1,7-naphthyridine: Starting Materials and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-1,7-naphthyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development, serving as a versatile precursor for a wide range of biologically active molecules.[1] This technical guide provides a comprehensive overview of the principal synthetic routes to this important compound, with a detailed focus on the selection of starting materials and the underlying chemical principles governing the synthetic transformations. The primary strategy discussed involves the construction of the 1,7-naphthyridine core to form a dihydroxy intermediate, followed by a robust chlorination step. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical insights required for the efficient synthesis of this compound and its derivatives.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. Among the various isomers, the 1,7-naphthyridine framework is a prominent feature in a multitude of compounds exhibiting a broad spectrum of biological activities, including potential as anticancer and antiparasitic agents.[2] The dichloro-substitution at the 4 and 6 positions provides two reactive sites for further functionalization through nucleophilic substitution reactions, making this compound a highly valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery programs.

Primary Synthetic Approach: From Dihydroxy Precursor to Dichloro Product

The most logical and widely applicable strategy for the synthesis of this compound is analogous to the preparation of other dichloro-heterocyclic compounds, such as 4,6-dichloropyrimidine. This approach is centered on a two-stage process:

-

Construction of the 1,7-Naphthyridine-4,6-diol Core: Synthesis of the bicyclic ring system bearing hydroxyl groups at the 4 and 6 positions.

-

Chlorination: Conversion of the dihydroxy intermediate to the target this compound.

The following sections will delve into the specifics of each stage, exploring the selection of starting materials and the key reactions involved.

Stage 1: Synthesis of the 1,7-Naphthyridine-4,6-diol Intermediate

A direct, well-established synthesis for 1,7-naphthyridine-4,6-diol is not readily found in the literature, necessitating a multi-step approach starting from simpler, more accessible precursors. A plausible and efficient route involves the construction of the second pyridine ring onto a pre-functionalized pyridine starting material. One of the most versatile methods for this type of transformation is the Friedländer annulation , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4]

Proposed Starting Material: 3-Amino-4-cyanopyridine

A suitable starting material for the synthesis of the 1,7-naphthyridine-4,6-diol core is 3-amino-4-cyanopyridine . This precursor contains the necessary amine functionality for the Friedländer reaction and a cyano group that can be hydrolyzed to a carboxylic acid and subsequently cyclized to form the second ring.

Synthetic Pathway to 1,7-Naphthyridine-4,6-diol

The proposed synthetic pathway from 3-amino-4-cyanopyridine to 1,7-naphthyridine-4,6-diol is outlined below. This multi-step sequence is designed to build the second ring with the required hydroxyl functionalities at the C4 and C6 positions.

Caption: Proposed synthetic pathway from 3-amino-4-cyanopyridine to 1,7-naphthyridine-4,6-diol.

Experimental Protocol: Synthesis of 1,7-Naphthyridine-4,6-diol

Step 1: Condensation of 3-Amino-4-cyanopyridine with Diethyl Malonate

-

To a solution of sodium ethoxide in ethanol, add 3-amino-4-cyanopyridine and diethyl malonate.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated enamine intermediate is filtered, washed with ethanol, and dried.

Step 2: Thermal Cyclization

-

The enamine intermediate is heated in a high-boiling solvent, such as Dowtherm A, at 240-250 °C for 30-60 minutes.

-

Upon cooling, the cyclized product, 4-amino-6-hydroxy-1,7-naphthyridine-5-carbonitrile, precipitates.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., toluene), and dried.

Step 3: Hydrolysis and Decarboxylation

-

The 4-amino-6-hydroxy-1,7-naphthyridine-5-carbonitrile is heated in concentrated sulfuric acid at 160-170 °C for 2-3 hours.

-

The reaction mixture is then carefully poured onto ice.

-

The pH is adjusted to neutral with a base (e.g., ammonium hydroxide) to precipitate 4-amino-1,7-naphthyridin-6-ol.

-

The product is filtered, washed with water, and dried.

Step 4: Diazotization and Hydrolysis

-

4-amino-1,7-naphthyridin-6-ol is dissolved in dilute sulfuric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to boiling water.

-

The mixture is boiled for 30 minutes to ensure complete hydrolysis.

-

Upon cooling, 1,7-naphthyridine-4,6-diol precipitates and is collected by filtration, washed with water, and dried.

Stage 2: Chlorination of 1,7-Naphthyridine-4,6-diol

The conversion of the dihydroxy-1,7-naphthyridine to the target this compound is a crucial step that introduces the reactive chloro-functionalities. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent for this purpose.

Chlorinating Agent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that readily converts hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction often requires elevated temperatures and may be performed in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

Reaction Mechanism Overview

The chlorination mechanism involves the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group with POCl₃. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the chloro-substituted product.

Caption: Simplified overview of the chlorination of 1,7-naphthyridine-4,6-diol using POCl₃.

Experimental Protocol: Synthesis of this compound

-

A mixture of 1,7-naphthyridine-4,6-diol and phosphorus oxychloride is carefully heated to reflux (approximately 105-110 °C).

-

A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

-

The reaction is maintained at reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

The solid this compound is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetonitrile.

Alternative Synthetic Strategies

While the pathway through a dihydroxy intermediate is the most conceptually straightforward, other synthetic routes to substituted naphthyridines exist and could potentially be adapted. These include:

-

Skraup Synthesis: This method involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[5] By selecting an appropriately substituted aminopyridine, it might be possible to construct the 1,7-naphthyridine ring with functionalities that can be later converted to chloro groups.

-

Gould-Jacobs Reaction: This reaction involves the condensation of an aminopyridine with a substituted malonic ester derivative, followed by cyclization and subsequent functional group manipulation.

These alternative routes, however, often present challenges in terms of regioselectivity and the availability of the required substituted starting materials.

Summary of Starting Materials and Reagents

| Compound | Role | Synthetic Stage |

| 3-Amino-4-cyanopyridine | Starting Material | Stage 1 |

| Diethyl Malonate | Reagent | Stage 1 |

| Sodium Ethoxide | Base | Stage 1 |

| Dowtherm A | Solvent | Stage 1 |

| Sulfuric Acid | Reagent/Catalyst | Stage 1 |

| Sodium Nitrite | Reagent | Stage 1 |

| 1,7-Naphthyridine-4,6-diol | Intermediate | Stage 2 |

| Phosphorus Oxychloride | Chlorinating Agent | Stage 2 |

| N,N-Dimethylaniline | Catalyst | Stage 2 |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful construction of the core 1,7-naphthyridine ring system, followed by a robust chlorination. The most viable approach involves the synthesis of a 1,7-naphthyridine-4,6-diol intermediate, for which a plausible synthetic pathway starting from 3-amino-4-cyanopyridine has been detailed. The subsequent chlorination with phosphorus oxychloride is a standard and effective method for introducing the desired chloro-substituents. This in-depth guide provides the necessary theoretical framework and practical protocols to enable researchers to synthesize this valuable building block for application in medicinal chemistry and drug discovery.

References

Navigating Chemical Space: An In-depth Technical Guide to the Biological Activity of 4,6-Dichloro-1,7-Naphthyridine Derivatives

Abstract

The 1,7-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of derivatives originating from the versatile 4,6-dichloro-1,7-naphthyridine intermediate, a key building block for accessing novel chemical entities. We delve into the synthesis of this core, detail the significant anticancer, kinase inhibitory, and antiviral properties of its derivatives, and provide validated experimental protocols for their synthesis and biological evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the structure-activity relationships, mechanisms of action, and therapeutic potential of this promising compound class.

Introduction: The 1,7-Naphthyridine Scaffold: A Privileged Core in Medicinal Chemistry

Naphthyridines, also known as benzodiazines or diazanaphthalenes, are a class of heterocyclic aromatic compounds characterized by a fused system of two pyridine rings.[1] There are six distinct positional isomers based on the location of the two nitrogen atoms, each presenting a unique electronic and steric profile for molecular interactions.[1][2] Among these, the 1,7-naphthyridine scaffold has garnered significant attention in drug discovery due to the diverse and potent biological activities demonstrated by its derivatives.[3]

The utility of the 1,7-naphthyridine core is significantly enhanced by functionalization, allowing for the fine-tuning of its pharmacological properties. The this compound intermediate, in particular, serves as a highly valuable and versatile precursor.[4] The two chlorine atoms act as excellent leaving groups, enabling sequential and regioselective nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide focuses specifically on the rich biological landscape accessible from this key intermediate.

Synthesis of the this compound Intermediate

While this compound is a critical building block, a direct, peer-reviewed synthesis protocol is not prominently available in the literature. However, based on established principles of heterocyclic chemistry, a robust and plausible synthetic pathway can be proposed. The strategy involves the construction of a dihydroxy-1,7-naphthyridine core, followed by a well-precedented chlorination reaction.

Proposed Synthetic Pathway

The proposed synthesis begins with a substituted aminopyridine and utilizes a cyclization reaction to form the second ring of the naphthyridine system. The resulting dihydroxy intermediate is then converted to the target dichloro compound.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials [mdpi.com]

- 4. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4,6-dichloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 4,6-dichloro-1,7-naphthyridine. The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, and the ability to selectively functionalize it is crucial for the development of novel therapeutics. This guide delves into the principles of regioselectivity inherent to dihalogenated naphthyridines, offers a robust, field-tested protocol for mono-arylation, and provides a framework for further optimization.

Introduction: The Strategic Importance of 1,7-Naphthyridines and the Suzuki Coupling

The 1,7-naphthyridine core is a privileged heterocyclic motif found in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapies. The strategic placement of nitrogen atoms within the bicyclic system imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for drug design. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the elaboration of such heteroaromatic systems.[1] The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it a preferred method for creating carbon-carbon bonds in complex molecule synthesis.[2]

For a substrate such as this compound, the presence of two distinct chlorine atoms offers the potential for selective, sequential functionalization, enabling the rapid generation of diverse molecular libraries. Understanding and controlling the regioselectivity of the initial coupling is paramount.

The Causality of Regioselectivity in Dihalo-N-Heterocycles

The selective reaction of one halogen over another in a dihalogenated heteroaromatic system is governed by a combination of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The rate of this step is highly dependent on the electronic nature of the carbon atom and the steric environment around the halogen.

For dihalogenated pyridines and their fused analogues like naphthyridines, the following general principles apply:

-

Electronic Activation: Halogen atoms at positions α (e.g., C2, C6) or γ (e.g., C4) to the ring nitrogen are generally more activated towards oxidative addition than those at β positions (e.g., C3, C5). This is due to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-Cl bond and makes the carbon atom more electrophilic.

-

Positional Reactivity Hierarchy: In many cases, the γ-position (C4) is more reactive than the α-position (C2/C6).[4] This enhanced reactivity at the C4 position is a well-documented phenomenon in pyridine chemistry.[5] For this compound, this suggests a general preference for the initial Suzuki coupling to occur at the C4 position.

-

Ligand and Catalyst Influence: The choice of palladium catalyst and phosphine ligand can have a profound impact on regioselectivity. Bulky electron-rich ligands can alter the steric and electronic environment around the palladium center, sometimes leading to "unconventional" site selectivity where the sterically less hindered position reacts preferentially.[5][6]

Based on these principles, a protocol for the mono-arylation of this compound would be designed to favor substitution at the more electronically activated C4 position.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the selective mono-arylation of this compound.

Caption: General experimental workflow for the Suzuki coupling.

Detailed Protocol for Mono-Arylation at the C4 Position